molecular formula C19H15N3O3 B2688599 N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide CAS No. 256954-72-0

N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide

Cat. No.: B2688599
CAS No.: 256954-72-0
M. Wt: 333.347
InChI Key: AFTYRGSRPBTOIY-UHFFFAOYSA-N
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Description

"N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide" is a synthetic organic compound characterized by a benzamide group linked to a 2-oxo-phenylethyl chain and a 6-oxo-1,6-dihydropyrimidine moiety.

Properties

IUPAC Name

N-[2-oxo-1-(6-oxopyrimidin-1-yl)-2-phenylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-16-11-12-20-13-22(16)18(17(24)14-7-3-1-4-8-14)21-19(25)15-9-5-2-6-10-15/h1-13,18H,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTYRGSRPBTOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)N3C=NC=CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of a benzamide derivative with a pyrimidine precursor under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Pyrimido-Benzimidazole Derivatives

A structurally related compound, N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide (), shares the 6-oxo-1,6-dihydropyrimidine motif but incorporates a fused pyrimido-benzimidazole core and a carboxamide group. Key differences include:

  • Benzamide vs.
  • Substituent Effects : The analogue’s methyl group and substituted phenyl ring could enhance steric bulk and lipophilicity, influencing membrane permeability and metabolic stability.

Benzamide-Based Opioids ()

Compounds such as N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-benzamide (Phenylfentanyl) and its derivatives share the benzamide functional group but are tailored for opioid receptor binding. These molecules feature piperidine or phenylethylamine moieties critical for μ-opioid receptor agonism, unlike the target compound’s pyrimidinyl-phenylethyl chain, which lacks opioid-associated structural motifs .

Benzohydrazide Derivatives ()

Compounds like N'-[(3Z)-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide include a 2-oxo-indole system instead of the dihydropyrimidine group. The benzohydrazide group in these analogues may engage in different binding interactions compared to the target’s benzamide, highlighting the role of heterocyclic cores in modulating activity .

Pharmacological Profiles

While direct data for the target compound are unavailable, inferences can be drawn from structural analogues:

  • Pyrimido-Benzimidazole Derivatives () : Reported to exhibit broad pharmacological actions, possibly including kinase inhibition or antimicrobial activity, due to the pyrimidine and benzimidazole pharmacophores .
  • Opioid Benzamides () : High specificity for opioid receptors, with potency influenced by N-substituents (e.g., methyl or methoxy groups) .
  • Benzohydrazides () : Often associated with anti-inflammatory or anticancer properties, depending on substituents like cyclohexylmethyl or hexyl chains .

Research Findings and Data

Compound Name Molecular Highlights Pharmacological Action Source
Target Compound Benzamide + dihydropyrimidine + phenylethyl Not explicitly reported N/A
Pyrimido-Benzimidazole () Fused benzimidazole-pyrimidine + carboxamide Broad pharmacological actions
Phenylfentanyl () Benzamide + piperidine-phenylethyl μ-opioid receptor agonism
Indole-Benzohydrazide () 2-Oxo-indole + benzohydrazide Anti-inflammatory/anticancer

Biological Activity

N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

This compound features a benzamide moiety linked to a pyrimidine ring and a phenylethyl group. The presence of functional groups such as oxo and amide enhances its reactivity and biological potential.

Synthesis Methods

The compound is typically synthesized through multi-step organic reactions, which may include:

  • Condensation Reactions : Combining benzamide derivatives with pyrimidine precursors under controlled conditions.
  • Catalysts : Use of acids or bases to facilitate product formation.

Industrial Production : Large-scale synthesis often employs automated reactors and continuous flow systems, integrating green chemistry principles to minimize environmental impact.

The biological activity of this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
  • Receptor Binding : It can bind to receptors, influencing cellular signaling cascades.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related benzamides can inhibit various bacterial strains and fungi. Specifically, compounds similar to this compound have demonstrated effectiveness against pathogens like Fusarium oxysporum and Botrytis cinerea.

CompoundTarget OrganismEC50 (μg/mL)
7hSclerotinia sclerotiorum11.61
7hBotrytis cinerea17.39
7hThanatephorus cucumeris17.29

Anticancer Potential

Benzamides have been studied for their anticancer properties. Compounds in this class can modulate pathways involved in cell proliferation and apoptosis. For example, some derivatives have shown the ability to inhibit cancer cell growth by targeting specific kinases involved in tumor progression.

Study on Antimicrobial Effects

In a comparative study examining various benzamide derivatives, this compound was found to exhibit moderate antifungal activity against Fusarium graminearum, with an inhibition percentage ranging between 40–45% at specific concentrations.

Study on Anticancer Activity

A recent investigation into the effects of benzamide derivatives on cancer cells revealed that certain modifications to the N-substituent enhanced cytotoxicity against breast cancer cell lines. The study concluded that structural variations significantly affect the biological activity of these compounds.

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